tert-Butylpropanedial

Description

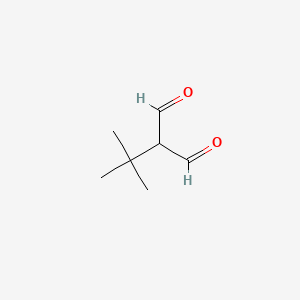

tert-Butylpropanedial: is an organic compound characterized by the presence of a tert-butyl group attached to a propanedial backbone. This compound is of interest due to its unique structural features and reactivity, which make it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name |

2-tert-butylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)6(4-8)5-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAIASNJCTKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341634 | |

| Record name | tert-Butylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55740-28-8 | |

| Record name | tert-Butylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylpropanedial can be synthesized through several methods. One common approach involves the oxidation of tert-butylpropanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure high yield of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that involve the use of metal catalysts and specific reaction conditions to optimize yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butylpropanedial undergoes a variety of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

tert-Butylpropanedial serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the creation of complex molecules. For instance, it can participate in reactions such as:

- Aldol Condensation : This reaction enables the formation of β-hydroxy aldehydes, which can be further transformed into other functional groups.

- Reduction Reactions : this compound can be reduced to yield alcohols or other derivatives, expanding its utility in synthetic pathways.

Biological Research

Biologically Active Compounds

In biological research, this compound is utilized for the preparation of biologically active compounds. Its derivatives have shown potential in:

- Antioxidant Studies : Compounds derived from this compound exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells.

- Stabilizers in Biochemical Assays : The compound is used as a stabilizer in various biochemical assays, enhancing the reliability of experimental results.

Pharmaceutical Development

Drug Delivery Systems

Research indicates that this compound and its derivatives may play a role in drug delivery systems. Its ability to form stable complexes with certain pharmaceuticals can enhance bioavailability and therapeutic efficacy.

- Precursor for Pharmaceutical Compounds : The compound can serve as a precursor for synthesizing various pharmaceutical agents, particularly those targeting oxidative stress-related diseases.

Industrial Applications

Production of Polymers and Resins

In industrial chemistry, this compound is employed in the production of polymers and resins. Its properties contribute to improved material characteristics such as:

- Thermal Stability : Enhancing the thermal stability of polymers.

- Chemical Resistance : Increasing resistance to various chemicals, making the materials more durable.

Case Study 1: Antioxidant Properties

A study demonstrated that derivatives of this compound showed significant antioxidant activity, reducing lipid peroxidation in cell membranes. This property is being explored for potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 2: Drug Delivery

Research involving the formulation of drug delivery systems using this compound has shown improved drug solubility and stability. These findings suggest that incorporating this compound into drug formulations could enhance therapeutic outcomes for chronic diseases.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile functional group transformations |

| Biological Research | Preparation of biologically active compounds | Antioxidant properties; assay stabilizer |

| Pharmaceutical Development | Drug delivery systems; precursor for drugs | Enhanced bioavailability; therapeutic efficacy |

| Industrial Applications | Production of polymers and resins | Improved thermal stability; chemical resistance |

Mechanism of Action

The mechanism by which tert-Butylpropanedial exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new products, while in reduction reactions, it interacts with reducing agents to yield different products.

Comparison with Similar Compounds

tert-Butylpropynal: Similar in structure but contains a triple bond, leading to different reactivity.

tert-Butylpropanoic acid: An oxidized form of tert-Butylpropanedial with a carboxylic acid group.

tert-Butylpropanol: A reduced form of this compound with an alcohol group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications.

Biological Activity

tert-Butylpropanedial, also known as 2,2-Dimethyl-3,4-dihydroxybutanal, is a dialdehyde compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two aldehyde functional groups attached to a tert-butyl group. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cell lines, highlighting its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant capacity.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, this compound may alter signaling pathways related to cell proliferation and apoptosis.

Case Studies

-

Cytotoxicity in Cancer Cell Lines : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 50 µM, indicating effective cytotoxicity at relatively low concentrations.

Cell Line IC50 (µM) HeLa 45 MCF-7 50 A549 55 - Antioxidant Activity Assessment : In vitro assays revealed that this compound exhibited a DPPH radical scavenging activity of 70% at a concentration of 100 µM, suggesting strong antioxidant properties.

Data Tables

The following table summarizes the biological activities reported in various studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.